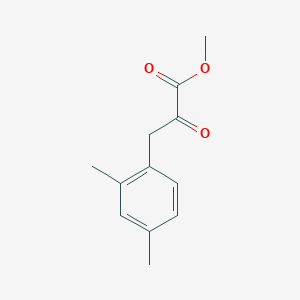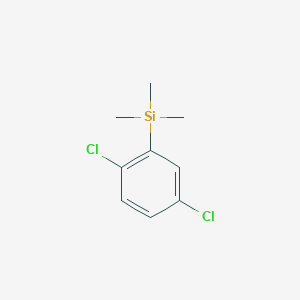![molecular formula C12H13BrS B13702176 Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-: is an organosulfur compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butyl group at the 6th position on the benzo[b]thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene derivatives, including 3-bromo-6-(1,1-dimethylethyl)-benzo[b]thiophene, can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzo[b]thiophene ring through an aryne intermediate, followed by nucleophilic attack and ring closure .
Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo[b]thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules. They are also studied for their photophysical and electrochemical properties, making them valuable in materials science .
Biology and Medicine: In the field of medicine, benzo[b]thiophene derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, these compounds are used in the development of organic semiconductors and other advanced materials. Their unique electronic properties make them suitable for applications in optoelectronic devices .
Wirkmechanismus
The mechanism of action of benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. This property allows it to participate in various chemical reactions, including redox processes and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-(tert-butyl)benzo[b]thiophene
- Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and its bromo derivatives
Comparison: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in materials science and pharmaceuticals .
Eigenschaften
Molekularformel |
C12H13BrS |
|---|---|
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
3-bromo-6-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-9-10(13)7-14-11(9)6-8/h4-7H,1-3H3 |
InChI-Schlüssel |
VYGXBZUZJJXPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



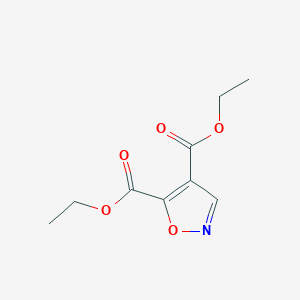
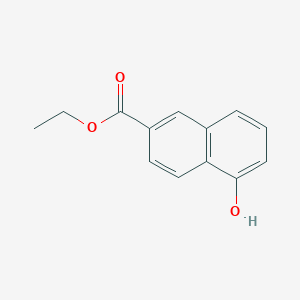
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
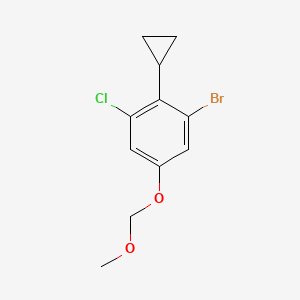
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
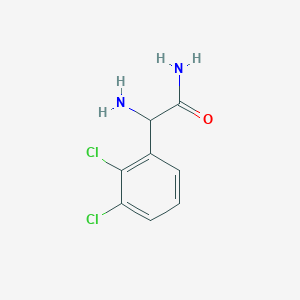

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
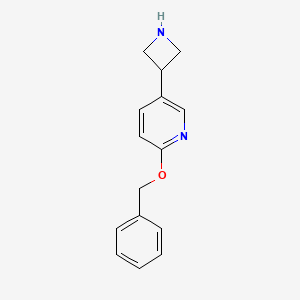
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
